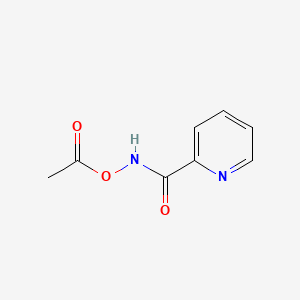

Hydroxylamine, O-acetyl-N-picolinoyl-

Description

Significance of Hydroxylamine (B1172632) Derivatives in Organic Synthesis

Hydroxylamine derivatives are a class of compounds that have garnered considerable attention in synthetic chemistry for their versatile reactivity. nih.govresearchgate.net O-acyl hydroxylamines, in particular, are recognized as effective electrophilic nitrogen sources, a property that has been leveraged in numerous synthetic transformations. nih.gov This reactivity is crucial for the synthesis of functionalized chiral tertiary amines through copper-catalyzed hydroamination and for the construction of chiral nitrogen-containing heterocycles via palladium-catalyzed cyclizations. nih.gov

The utility of these derivatives extends to their role as precursors for a wide range of nitrogenous compounds, including primary amines, amides, and various N-heterocycles. researchgate.net Specifically, O-acylhydroxamates have proven to be highly effective substrates in transition metal-catalyzed C–H activation reactions, facilitating the production of highly regioselective products. rsc.org Research has demonstrated their application in rhodium(III)-catalyzed synthesis of isoquinolones and bulky phosphine (B1218219) ligands. rsc.org Furthermore, these versatile intermediates can be transformed into other valuable chemical structures, such as anilines and symmetrical ureas. rsc.org The broad utility of hydroxylamine derivatives underscores their importance as foundational reagents in modern organic synthesis. researchgate.net

The Picolinoyl Moiety as a Functional Group and Directing Group

The picolinoyl group, derived from picolinic acid, has been established as a premier directing group in the field of transition-metal-catalyzed C-H bond functionalization. chim.itnih.govresearchgate.net Its efficacy stems from its structure as a bidentate ligand, which can coordinate to a metal center through both the pyridine (B92270) nitrogen and the amide oxygen. chim.it This chelation brings the catalyst into close proximity to a specific C-H bond within the substrate, enabling highly selective activation and subsequent functionalization. chim.it

First introduced by the Daugulis group, the picolinamide (B142947) directing group is valued for its ability to stabilize high-valent transition-metal intermediates that are often invoked in C-H activation catalytic cycles. chim.it A significant advantage of the picolinoyl group is that it can be readily introduced onto amine-containing substrates and subsequently removed after the desired chemical transformation has been accomplished. chim.it This "traceless" nature makes it an attractive tool for complex molecule synthesis. The directing group preferentially facilitates the formation of a stable five- or six-membered metallacycle intermediate, which dictates the regioselectivity of the reaction. researchgate.netchemrxiv.org This strategy has been successfully applied in palladium- and cobalt-catalyzed reactions to achieve challenging transformations such as the γ-C(sp³)–H arylation of amino acids and the synthesis of various heterocyclic systems like indolines and pyrrolidines. chim.itnih.govresearchgate.net

Overview of the Research Landscape for O-Acetyl-N-picolinoyl-Hydroxylamine

While the parent classes of O-acylated hydroxylamines and picolinoyl-directed substrates are well-documented, the specific compound Hydroxylamine, O-acetyl-N-picolinoyl- is a more specialized reagent. Direct and extensive research focusing solely on this molecule is not widespread in publicly available literature. However, its structure, which combines the picolinamide directing group with an O-acetylated hydroxylamine moiety, suggests significant potential as a bifunctional reagent in organic synthesis.

The synthesis of this compound can be logically inferred from established chemical principles. A plausible synthetic route would involve a two-step process: first, the N-acylation of hydroxylamine with picolinoyl chloride, followed by the O-acetylation of the resulting N-picolinoyl hydroxylamine using an acetylating agent like acetyl chloride or acetic anhydride (B1165640). orgsyn.orggoogle.com

| Step | Reaction | Reagents and Conditions | Reference Methodologies |

|---|---|---|---|

| 1 | N-Acylation | Hydroxylamine, Picolinoyl chloride, Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) | chim.it |

| 2 | O-Acetylation | N-picolinoyl hydroxylamine, Acetyl chloride or Acetic anhydride, Base (e.g., Triethylamine (B128534) or Pyridine), Solvent (e.g., Dichloromethane) | orgsyn.org |

The primary research application for O-acetyl-N-picolinoyl-hydroxylamine would likely be in directed C-H functionalization reactions. In such a scenario, the picolinoyl fragment would serve as the directing group to guide a transition metal catalyst to a specific C-H bond, while the O-acetyl hydroxylamine portion could act as a reactive coupling partner, potentially for amination or other nitrogen-transfer reactions. Based on the spectral data of structurally related compounds, the key characteristic signals for O-acetyl-N-picolinoyl-hydroxylamine can be predicted. orgsyn.orgvulcanchem.com

| Spectroscopy | Predicted Key Signals | Rationale/Comparison Compounds |

|---|---|---|

| ¹H NMR | Singlet at δ 2.1–2.3 ppm (acetyl CH₃); Multiplets at δ 7.4–8.7 ppm (pyridyl protons) | Based on analogous acetylated and picolinoyl compounds. vulcanchem.com |

| ¹³C NMR | Carbonyl signals at δ 167–170 ppm (acetyl C=O) and δ 160–165 ppm (picolinoyl C=O) | Typical chemical shifts for ester and amide carbonyls. vulcanchem.com |

| IR | Strong stretches at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) | Characteristic carbonyl stretching frequencies. vulcanchem.com |

Future research into this molecule could further delineate its reactivity profile and expand its utility as a specialized reagent in the synthesis of complex nitrogen-containing molecules.

Structure

3D Structure

Properties

CAS No. |

89970-83-2 |

|---|---|

Molecular Formula |

C8H8N2O3 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(pyridine-2-carbonylamino) acetate |

InChI |

InChI=1S/C8H8N2O3/c1-6(11)13-10-8(12)7-4-2-3-5-9-7/h2-5H,1H3,(H,10,12) |

InChI Key |

ZFYHQFMLKMOTOH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)ONC(=O)C1=CC=CC=N1 |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Reactivity of Hydroxylamine, O Acetyl N Picolinoyl

Mechanistic Pathways Involving the O-Acetyl Group

The O-acetyl group, in conjunction with the inherent reactivity of the N-O bond, plays a crucial role in the reactions of O-acyl hydroxylamine (B1172632) derivatives. Its presence modifies the electronic character of the hydroxylamine oxygen and can serve as a leaving group, facilitating a range of transformations.

The O-acyl moiety, such as the O-acetyl group in the title compound, can function as an effective leaving group in reactions that proceed via the cleavage of the weak N-O bond. The thermodynamic driving force for many reactions involving O-acyl hydroxylamines is the exchange of the weaker N-O bond for stronger carbon-carbon, carbon-hydrogen, or carbon-heteroatom bonds. nih.gov This principle is leveraged in electrophilic amination reactions where O-acyl hydroxylamines act as versatile reagents for delivering electrophilic nitrogen synthons (R₂N⁺) to various organometallic intermediates. nih.gov In such processes, the N-O bond is cleaved, and the O-acyl group departs with the oxygen atom as a carboxylate anion, a relatively stable leaving group.

This reactivity is also observed in metabolic pathways, where the O-acetylation of hydroxylamines can be a precursor step to elimination, forming nitroso derivatives. nih.gov This biological transformation underscores the chemical viability of the O-acetyl group's function in facilitating the departure of the oxygen atom.

While hydroxylamines can react as nitrogen nucleophiles, the presence of an electron-withdrawing group on the nitrogen atom, such as the N-picolinoyl group, significantly alters this reactivity profile. Such N-substituents decrease the nucleophilicity of the nitrogen atom and concurrently enhance the acidity and nucleophilicity of the oxygen atom. organic-chemistry.org Consequently, compounds like Hydroxylamine, O-acetyl-N-picolinoyl- are expected to function as potent oxygen nucleophiles. organic-chemistry.org

This enhanced oxygen nucleophilicity has been demonstrated in transition-metal-catalyzed allylic substitutions, where hydroxylamines bearing N-electron-withdrawing substituents (hydroxamic acids) serve as effective nucleophiles. organic-chemistry.org The reaction outcomes can be influenced by the choice of metal catalyst, as summarized in the table below.

| Catalyst System | Substrate | Product Type | Reference |

|---|---|---|---|

| Palladium-catalyzed | Allylic Carbonate | Linear Hydroxylamines | organic-chemistry.org |

| Iridium-catalyzed | Allylic Carbonate | Branched Hydroxylamines | organic-chemistry.org |

This reactivity demonstrates that the N-picolinoyl group activates the oxygen atom, making it the primary site of nucleophilic attack in certain contexts.

Reactivity Governed by the N-Picolinoyl Fragment

The N-picolinoyl group is not merely a passive electronic modifier; its pyridine (B92270) ring and amide functionality actively participate in and direct chemical reactions.

Aziridines are three-membered heterocyclic compounds that are highly susceptible to ring-opening reactions by nucleophiles due to their significant ring strain. wikipedia.orgnih.gov The ring-opening process involves the cleavage of one of the carbon-nitrogen bonds. researchgate.net This reaction can be initiated by a wide array of nucleophiles, including amines, alcohols, and carbon nucleophiles. wikipedia.orgresearchgate.net

Given the enhanced oxygen nucleophilicity of N-acyl hydroxylamines (as discussed in section 3.1.2), it is mechanistically plausible that a compound such as Hydroxylamine, O-acetyl-N-picolinoyl- could act as an oxygen nucleophile to attack and open an aziridine (B145994) ring. In this hypothetical scenario, the N-picolinoyl fragment's primary role would be to activate the hydroxylamine oxygen, thereby facilitating the nucleophilic attack on one of the aziridine's ring carbons. The reaction would proceed via an Sₙ2 mechanism, leading to a 1,2-aminofunctionalized product. While this reactivity is consistent with the known principles of both aziridine chemistry and hydroxylamine nucleophilicity, specific examples involving the N-picolinoyl fragment directly participating beyond oxygen activation in aziridine ring-opening are not extensively documented.

A prominent and well-documented role of the N-picolinoyl group (often referred to as picolinamide (B142947) or PA) is to act as a bidentate directing group in transition-metal-catalyzed C-H bond functionalization reactions. The nitrogen atom of the pyridine ring and the amide oxygen can chelate to a metal center, positioning the catalyst in close proximity to a specific C-H bond (typically at the ortho-position of an attached aryl group or a γ-C(sp³)–H bond) and enabling its selective activation and functionalization.

This strategy has been widely employed for various transformations, including:

C-H Arylation: Introducing aryl groups to a specific position.

C-H Olefination: Forming carbon-carbon double bonds.

C-H Amination and Amidation: Installing nitrogen-containing functional groups.

The picolinamide directing group is valued for its robustness, the high degree of regioselectivity it imparts, and the fact that it can often be removed after the desired functionalization has been achieved.

| Catalyst | Reaction Type | Directed Position | Key Feature |

|---|---|---|---|

| Rhodium(III) | Ortho-olefination/Annulation | Ortho C-H of Benzylamine | Overcomes difficulty of derivatizing the pyridine ring itself. |

| Cobalt(II) | C-H functionalization with alkynes | Ortho-position | Provides an alternative to more expensive noble metals. |

| Palladium(II) | γ-C-H Arylation | γ-C(sp²)–H of Pyrenylglycine | Enables functionalization of complex amino acid derivatives. |

Intramolecular Rearrangements of Hydroxylamine Derivatives

Arene carboxylic acid-derived O-acyl hydroxylamines can undergo a facile intramolecular rearrangement under mild acidic conditions. This transformation results in a highly ortho-selective amination of the arene ring, providing a direct route to valuable anthranilic acid derivatives.

This rearrangement proceeds upon treatment with an acid, such as trifluoroacetic acid, and reactivity can be enhanced by the addition of an iron catalyst. Mechanistic studies suggest that the reaction may proceed through either an iron-nitrenoid intermediate or a radical chain pathway. Regardless of the precise mechanism, the high ortho-selectivity is a key feature, proposed to arise from the directing effect of the neighboring carboxylic acid motif. Crossover experiments have indicated that the reaction proceeds via an intramolecular mechanism, as no product crossover was observed when two different substrates were reacted in the same vessel.

Oxidative Transformations of Hydroxylamine Precursors

The oxidation of hydroxylamine derivatives can lead to a variety of products, with the specific outcome often depending on the oxidant and the substrate's structure.

Formation of N-Oxides and Subsequent Rearrangements (e.g., Cope-type eliminations)

The oxidation of a suitable precursor amine containing a picolinoyl group would be expected to form an N-oxide. bdu.ac.in Tertiary amine N-oxides are known to undergo Cope-type eliminations upon heating, a syn-elimination reaction that yields an alkene and a hydroxylamine derivative. arkat-usa.orggoogle.com

In a hypothetical scenario involving a precursor to Hydroxylamine, O-acetyl-N-picolinoyl-, the formation of an N-oxide intermediate could be followed by a Cope-type elimination. The regioselectivity and stereoselectivity of this elimination would be governed by the principles of syn-periplanar geometry in the transition state. The picolinoyl group's steric and electronic properties would likely influence the stability of the transition state and, consequently, the reaction's outcome. However, no specific studies detailing this transformation for N-picolinoyl substituted systems have been identified.

Table 2: Hypothetical Cope-type Elimination of a Picolinoyl-substituted N-Oxide

| Step | Description | Key Intermediates/Products | Influencing Factors |

| 1. Oxidation | Oxidation of a tertiary amine precursor. | N-oxide | Oxidizing agent (e.g., m-CPBA, H₂O₂). |

| 2. Thermal Elimination | Heating to induce syn-elimination. | Alkene, N,N-disubstituted hydroxylamine | Temperature, solvent, steric and electronic effects of the picolinoyl group. |

Coordination Chemistry and Metal Complexation of Picolinoyl Hydroxylamine Scaffolds

Hydroxylamine (B1172632) Derivatives as Ligands for Transition Metals

Hydroxylamine and its derivatives are versatile ligands capable of coordinating with a wide array of transition metals. nih.govwikipedia.org Their coordination behavior is influenced by the nature of the substituents on the nitrogen and oxygen atoms. These derivatives can act as neutral molecules or, upon deprotonation, as anionic ligands, which significantly affects their coordination properties. nih.gov The presence of both nitrogen and oxygen atoms allows for various binding modes, making them intriguing subjects of study in the development of novel metal complexes. nih.govnih.gov

Hydroxamic acids, which are N-acyl derivatives of hydroxylamines, exhibit a strong affinity for various metal ions, particularly for hard acid cations like Fe(III). wordpress.comscientificeminencegroup.com The most common coordination mode for hydroxamic acids is an O,O-bidentate chelation, where the metal ion is bound to the oxygen atoms of both the carbonyl and the hydroxylamine groups. wordpress.comscientificeminencegroup.com This chelation forms a stable five-membered ring, a key factor in the high stability of these complexes. wordpress.com The binding affinity is so pronounced that some hydroxamic acid-based compounds are utilized in nature by microorganisms as siderophores to sequester iron. wordpress.com While O,O-coordination is prevalent, other binding modes involving the nitrogen atom are also possible, depending on the specific ligand structure and the metal ion's properties. nih.gov

Intramolecular interactions, such as hydrogen bonding, can significantly contribute to the stability of metal-hydroxylamine complexes. rsc.org These non-covalent interactions can help to pre-organize the ligand for metal binding and can stabilize the resulting complex by reducing conformational flexibility and shielding the metal center from the solvent. nih.govrsc.org For example, intramolecular hydrogen bonds within the ligand scaffold can enforce a specific conformation that is favorable for chelation, thereby increasing the stability of the metal complex. rsc.org

Picolinoyl-Derived Ligands in Metal Coordination

The incorporation of a picolinoyl group (from picolinic acid) into a ligand framework introduces a pyridine (B92270) nitrogen atom, which can act as an additional coordination site. This often leads to ligands with higher denticity and the ability to form more stable complexes with metal ions. dergipark.org.trresearchgate.net

The picolinoyl group, by virtue of its pyridine nitrogen and carbonyl oxygen, can act as a bidentate chelating agent, forming a stable five-membered chelate ring with a metal ion. dergipark.org.tr When incorporated into a larger molecule like Hydroxylamine, O-acetyl-N-picolinoyl-, the picolinoyl moiety, in conjunction with the hydroxylamine functional group, can lead to multidentate ligands. This multidentate chelation, involving multiple donor atoms from the same ligand binding to a central metal ion, results in enhanced complex stability due to the chelate effect. rsc.org

The structural characteristics of metal complexes with picolinoyl-derived ligands are diverse and depend on the metal ion, the stoichiometry of the complex, and the presence of other coordinating ligands. dergipark.org.trresearchgate.net The coordination geometry around the metal center can range from tetrahedral and square planar to octahedral and even higher coordination numbers. dergipark.org.trresearchgate.net X-ray crystallography studies have revealed that the picolinate (B1231196) group typically coordinates in a bidentate fashion through the nitrogen and a carboxylate oxygen. dergipark.org.tr In polynuclear complexes, the picolinate ligand can also act as a bridging ligand, connecting two or more metal centers. researchgate.netyoutube.com

Design of Novel Metalloligands Incorporating Hydroxylamine and Picolinoyl Units

The rational design of novel metalloligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, catalytic, and structural properties. The incorporation of multiple, distinct functional units into a single ligand scaffold allows for the fine-tuning of the coordination environment around a metal center. A ligand framework built upon "Hydroxylamine, O-acetyl-N-picolinoyl-" combines the well-established coordination preferences of both the picolinoyl moiety and the hydroxylamine derivative function, offering a versatile platform for creating sophisticated metalloligands.

The picolinoyl group, derived from picolinic acid, is a common motif in coordination chemistry, prized for its ability to act as a bidentate N,O-donor. orientjchem.org The nitrogen atom of the pyridine ring and the carbonyl oxygen of the amide group can coordinate to a metal ion to form a stable five-membered chelate ring. researchgate.net This chelating behavior is a predominant coordination mode for picolinate-based ligands and contributes significantly to the thermodynamic stability of the resulting metal complexes. researchgate.net The geometry of the picolinoyl group is highly preorganized for forming octahedral or square-planar complexes, depending on the metal ion and the other ligands present. nih.govlibretexts.org

Concurrently, the hydroxylamine functionality, particularly in its deprotonated hydroxamate form (-C(=O)N-O⁻), is a powerful chelating agent for a wide range of metal ions, with a notable affinity for hard Lewis acids like Fe(III) and Zn(II). acs.orgnih.gov Hydroxamic acids typically coordinate in a bidentate O,O'-fashion, utilizing the carbonyl oxygen and the oxygen of the deprotonated hydroxylamine group. wikipedia.orgbohrium.com This coordination mode also results in the formation of a stable five-membered chelate ring. researchgate.net The O-acetylation of the hydroxylamine, as in "Hydroxylamine, O-acetyl-N-picolinoyl-", modifies the electronic properties and steric bulk of this group, which can influence its coordination behavior and the stability of the resulting complexes.

The strategic combination of these two moieties within a single molecular framework offers several design possibilities for novel metalloligands. Depending on the nature of the metal ion, the solvent, and the stoichiometry of the reaction, a ligand like "Hydroxylamine, O-acetyl-N-picolinoyl-" could exhibit a variety of coordination modes:

Bidentate N,O-Coordination: The ligand could coordinate solely through the picolinoyl group, leaving the O-acetyl-hydroxylamine moiety uncoordinated and available for further functionalization or secondary interactions. This mode would be favored by metal ions that have a strong preference for nitrogen and carbonyl oxygen donors.

Bidentate O,O'-Coordination: Alternatively, coordination could occur exclusively through the O-acetyl-hydroxylamine group, likely involving the carbonyl oxygen and the nitrogen or oxygen of the hydroxylamine derivative. This would be more probable with metal ions that have a high affinity for oxygen donors.

Tridentate N,O,O-Coordination: The most intriguing possibility is the potential for the ligand to act as a tridentate chelate, binding a single metal center through the pyridine nitrogen, the picolinoyl carbonyl oxygen, and one of the atoms of the O-acetyl-hydroxylamine group. This would lead to the formation of a more rigid and potentially more stable complex due to the chelate effect. The feasibility of this mode would depend on the flexibility of the ligand backbone and the preferred coordination geometry of the metal ion.

Bridging Bimetallic Coordination: The ligand could also act as a bridge between two metal centers, with the picolinoyl group coordinating to one metal and the hydroxylamine moiety binding to a second. This could lead to the formation of polynuclear complexes with interesting magnetic or catalytic properties.

The design of such novel metalloligands allows for a high degree of control over the resulting metal complexes. By modifying the substituents on the pyridine ring or by altering the group attached to the hydroxylamine oxygen, it is possible to systematically tune the ligand's steric and electronic properties. nih.gov This, in turn, influences the redox potential of the metal center, the stability of the complex, and its reactivity.

Detailed research findings on analogous systems provide insight into the expected properties of complexes with these novel ligands. For instance, studies on copper(II) complexes with picolinamide (B142947) ligands have shown that substituents on the ligand framework play a crucial role in determining the redox properties of the metal center and the efficacy of the complex in catalytic processes. nih.gov Similarly, the extensive research on metal complexes of hydroxamic acids has demonstrated their high stability and relevance in biological systems and materials science. nih.govnih.gov

The synthesis of metalloligands incorporating both hydroxylamine and picolinoyl units would likely involve standard amide coupling reactions between a picolinic acid derivative and an appropriate O-acetyl-hydroxylamine. Subsequent complexation with various metal salts would yield a library of new coordination compounds for structural and functional evaluation.

The table below presents typical coordination data for related picolinate and hydroxamate complexes, offering a reference for the anticipated structural parameters in complexes of novel picolinoyl-hydroxylamine ligands.

| Ligand Type | Metal Ion | Coordination Mode | M-N Bond Length (Å) | M-O Bond Length (Å) | Reference Complex |

| Picolinate | Co(II) | Bidentate (N,O) | 2.10 - 2.15 | 2.05 - 2.10 | [Co(pic)₂(H₂O)₂] |

| Picolinate | Cu(II) | Bidentate (N,O) | 1.98 - 2.02 | 1.95 - 2.00 | [Cu(pic)₂] |

| Picolinate | Ni(II) | Bidentate (N,O) | 2.05 - 2.10 | 2.00 - 2.05 | [Ni(pic)₂(H₂O)₂] |

| Hydroxamate | Fe(III) | Bidentate (O,O') | - | 1.99 - 2.05 | Ferrioxamine B |

| Hydroxamate | Zn(II) | Bidentate (O,O') | - | 2.00 - 2.10 | [Zn(SAHA)₂] |

Data are representative values from crystallographic studies of analogous complexes and are intended for illustrative purposes.

Further investigation into the coordination chemistry of ligands like "Hydroxylamine, O-acetyl-N-picolinoyl-" would involve systematic studies with a range of transition metals and lanthanides. Characterization of the resulting complexes using techniques such as X-ray crystallography, spectroscopy (UV-Vis, IR), and electrochemical methods would provide a comprehensive understanding of their structure, bonding, and potential applications.

Catalysis and Asymmetric Synthesis Utilizing Hydroxylamine, O Acetyl N Picolinoyl Derivatives

Applications in Asymmetric Catalysis

The strategic design of O-acetyl-N-picolinoyl-hydroxylamine derivatives has led to significant advancements in asymmetric catalysis. These compounds can be employed either as nucleophilic reagents in desymmetrization reactions or as sophisticated chiral ligands that impart stereocontrol in metal-catalyzed processes.

The desymmetrization of prochiral meso-compounds is a powerful strategy for the enantioselective synthesis of chiral building blocks. d-nb.info Meso-aziridines, with their inherent ring strain, are excellent substrates for nucleophilic ring-opening reactions, providing access to valuable chiral 1,2-diamine derivatives. nih.govresearchgate.net Hydroxylamine (B1172632) derivatives, acting as effective nucleophiles, have been successfully utilized in the enantioselective ring-opening of meso-aziridines. nih.gov This transformation breaks the plane of symmetry in the meso-aziridine, creating two new stereocenters with high levels of stereocontrol.

The reaction typically involves the activation of the aziridine (B145994) by a chiral catalyst, followed by the stereoselective attack of the hydroxylamine nucleophile. This approach has been shown to produce novel chiral 1,2-diamine skeletons in good yields and with high enantioselectivities. nih.gov The development of these methods provides a direct pathway to highly functionalized chiral amines, which are key intermediates in the synthesis of pharmaceuticals and other bioactive molecules. d-nb.infodigitellinc.com

Table 1: Selected Examples of Desymmetrization of meso-Aziridines

| Catalyst System | Nucleophile | Substrate (meso-aziridine) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Mg(II)/Oxazoline-OH | Hydroxylamine derivative | N-Boc-cis-2,3-dimethylaziridine | Good | High | nih.gov |

| Cu(I)/Chiral Diphosphine | Alcohol | Generic meso-aziridine | N/A | High | researchgate.net |

| Ag(I)/Chiral Diphosphine | Alcohol | Generic meso-aziridine | N/A | High | researchgate.net |

Beyond their role as nucleophiles, derivatives of O-acetyl-N-picolinoyl-hydroxylamine can be designed to function as chiral auxiliaries or ligands. The picolinoyl group provides a coordination site for metal centers, while a chiral element incorporated into the molecule's backbone can create a stereochemically defined environment around the metal. This is crucial in transition-metal-catalyzed reactions where the ligand sphere dictates the stereochemical outcome. researchgate.net

When coordinated to a metal, these chiral ligands can influence the trajectory of incoming substrates, leading to the preferential formation of one enantiomer over the other. This principle is fundamental to many asymmetric transformations, including hydrogenations, cross-coupling reactions, and allylic substitutions. orgsyn.orgorganic-chemistry.org The modular nature of these hydroxylamine derivatives allows for systematic tuning of their steric and electronic properties to optimize stereoselectivity for a specific metal-catalyzed process.

Metal-Mediated Catalytic Transformations

The interaction of O-acetyl-N-picolinoyl-hydroxylamine and its derivatives with various metals forms the basis for a range of catalytic transformations. The choice of metal is critical, as it determines the reaction mechanism and the types of bonds that can be formed or cleaved.

Magnesium(II) has been effectively used as a Lewis acid catalyst in the desymmetrization of meso-aziridines using hydroxylamines as nucleophiles. nih.gov In this process, the Mg(II) ion coordinates to the nitrogen atom of the aziridine, enhancing its electrophilicity and facilitating the nucleophilic attack. The use of a simple chiral oxazoline-OH ligand in conjunction with the magnesium salt generates a chiral catalytic species in situ. This system has proven effective for producing a series of novel chiral 1,2-diamine structures with good yields and enantioselectivities. nih.gov

Copper catalysis has been widely explored for reactions involving hydroxylamine derivatives. bohrium.com Copper(I) sources, for instance, can mediate the cross-coupling of O-acetyl hydroxamic acids with organoboronic acids and organostannanes under non-basic conditions. nih.gov This methodology provides a valuable route for C-N bond formation. nih.gov

In the context of asymmetric catalysis, Cu(I) salts, when combined with chiral diphosphine ligands, have been used to catalyze the enantioselective desymmetrization of meso-aziridines. researchgate.net Furthermore, copper-catalyzed electrophilic amination reactions have been developed using O-benzoyl hydroxylamines as effective electrophilic nitrogen sources for organozinc reagents, highlighting the versatility of the N-O bond in these systems. organic-chemistry.org

Table 2: Overview of Copper-Catalyzed Reactions

| Reaction Type | Copper Source | Reactants | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Cross-Coupling | Cu(I) | O-acetyl hydroxamic acids, Boronic acids | N-substituted amides | Non-basic, non-oxidizing conditions | nih.gov |

| Desymmetrization | Cu(I)/Chiral Ligand | meso-Aziridines, Alcohols | Chiral β-amino ethers | High enantioselectivity | researchgate.net |

| Electrophilic Amination | Cu Catalyst | O-benzoyl hydroxylamines, Diorganozinc reagents | Tertiary and secondary amines | Broad substrate scope | organic-chemistry.org |

Rhodium(I) and Silver(I) complexes are also effective catalysts for transformations involving hydroxylamine derivatives, particularly in the ring-opening of aziridines. researchgate.net Similar to copper, Ag(I) salts paired with chiral diphosphine ligands can catalyze the enantioselective desymmetrization of meso-aziridines with alcohols. researchgate.net The choice between copper and silver can influence the reaction's efficiency and selectivity depending on the specific substrate.

Rhodium(I) complexes are well-known for their catalytic activity in a wide array of organic transformations. researchgate.netmdpi.com While specific examples focusing solely on O-acetyl-N-picolinoyl-hydroxylamine are less detailed in the provided context, the known reactivity of Rh(I) with related nitrogen- and oxygen-containing functional groups suggests a high potential for its use in activating these derivatives for asymmetric synthesis.

Organocatalytic Approaches

There is no available research in the public domain that details the use of Hydroxylamine, O-acetyl-N-picolinoyl- or its derivatives in organocatalytic approaches.

Picolinoyl-Containing Compounds as Catalysts in Enantioselective Reactions

While other compounds containing a picolinoyl group may have been investigated as ligands or components of catalytic systems, there is no specific information regarding "Hydroxylamine, O-acetyl-N-picolinoyl-" itself acting as a catalyst in enantioselective reactions.

Theoretical and Computational Chemistry Studies of Hydroxylamine, O Acetyl N Picolinoyl

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. aps.orgchemrxiv.org DFT methods are used to calculate optimized geometries, vibrational frequencies, and a variety of electronic properties by approximating the complex many-electron wavefunction with the simpler electron density. nih.gov For Hydroxylamine (B1172632), O-acetyl-N-picolinoyl-, DFT provides a foundational understanding of its intrinsic molecular properties.

DFT calculations are instrumental in analyzing the electronic landscape of a molecule. Key insights are derived from the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and stability of the molecule. nih.gov

Table 1: Representative Electronic Properties Calculable via DFT This table illustrates typical parameters obtained from a DFT analysis for a molecule like Hydroxylamine, O-acetyl-N-picolinoyl-.

| Parameter | Description | Typical Calculated Value (Arbitrary Units) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 5.3 eV |

| Dipole Moment (µ) | Measure of the net molecular polarity | 3.5 Debye |

| NBO Charge on N (Amide) | Natural Bond Orbital charge on the amide nitrogen | -0.45 e |

| NBO Charge on O (Acetyl) | Natural Bond Orbital charge on the acetyl oxygen | -0.60 e |

Most non-trivial molecules can exist in multiple spatial arrangements, or conformations, due to the rotation around single bonds. DFT is used to explore the potential energy surface of a molecule to identify its stable conformers and the transition states that connect them. chemrxiv.org By calculating the energies of various optimized geometries, researchers can determine the most stable, low-energy conformation of Hydroxylamine, O-acetyl-N-picolinoyl-, as well as the relative energies of other conformers. nih.govresearchgate.net

This analysis is critical for understanding the molecule's shape, which in turn dictates how it interacts with other molecules, such as biological receptors. nih.gov The study of picolinic acid derivatives has shown that even small changes to substituents can significantly alter conformational preferences and crystal packing. researchgate.net

Table 2: Example of Conformational Energy Analysis This table provides a hypothetical comparison of different conformers for Hydroxylamine, O-acetyl-N-picolinoyl-.

| Conformer | Dihedral Angle (°) (e.g., Cring-Ccarbonyl-N-O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Conformer A (Global Minimum) | 178.5 | 0.00 | 75.3% |

| Conformer B | -15.2 | 1.15 | 12.1% |

| Conformer C | 85.0 | 0.85 | 22.6% |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. rsc.org For Hydroxylamine, O-acetyl-N-picolinoyl-, this could involve studying its synthesis, hydrolysis, or reactions with biological nucleophiles. rsc.orgwikipedia.org Using DFT, researchers can map the entire reaction coordinate, identifying reactants, products, intermediates, and, most importantly, the transition state (TS).

The transition state is the highest energy point along the reaction pathway, and its energy determines the activation energy (Ea) of the reaction. nih.gov A lower activation energy implies a faster reaction rate. Computational studies on the reactions of hydroxylamine and its derivatives have provided detailed mechanistic insights that would be difficult to obtain experimentally. rsc.orgnih.gov For example, a study on the O-acetylation of hydroxylated heterocyclic amines used quantum mechanical calculations to determine that the activation barriers were low. nih.gov

Molecular Dynamics Simulations of Compound Interactions

While DFT provides a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. proquest.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and binding events. nih.gov

An MD simulation of Hydroxylamine, O-acetyl-N-picolinoyl- could be used to study its behavior in an aqueous solution or its interaction with a biological target, such as an enzyme. nih.gov These simulations can reveal the stability of the compound's binding pose, identify key intermolecular interactions (like hydrogen bonds), and quantify the binding free energy. irbbarcelona.org Such simulations are crucial in drug discovery for understanding how a small molecule interacts with a protein target at an atomic level. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. chemrevlett.com It is important to note that QSAR models are not built for a single compound but for a dataset of structurally related molecules with measured activities. researchgate.net

In a hypothetical QSAR study, Hydroxylamine, O-acetyl-N-picolinoyl- could serve as a lead compound. A library of its derivatives would be synthesized, and their biological activities (e.g., IC50 values) would be measured. chemrevlett.com A QSAR model would then be developed to correlate variations in chemical structure with changes in activity. researchgate.net This model, often built using techniques like Multiple Linear Regression (MLR) or machine learning, can then be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds. chemrevlett.comnih.gov Studies on pyridine-containing compounds have successfully used QSAR to develop predictive models for various biological targets. chemrevlett.comresearchgate.netnih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies This table lists typical descriptors that would be calculated for a series of derivatives of Hydroxylamine, O-acetyl-N-picolinoyl- to build a QSAR model.

| Descriptor Class | Example Descriptors | Description |

|---|---|---|

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Describes the electronic aspects of the molecule. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Describes the size and shape of the molecule. |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Describes the molecule's affinity for non-polar vs. polar environments. |

| Topological | Connectivity indices, Wiener index | Numerical descriptors of molecular topology. |

Applications in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures

Hydroxylamine (B1172632), O-acetyl-N-picolinoyl- serves as a valuable precursor in the construction of more elaborate molecular frameworks. The inherent reactivity of the hydroxylamine functional group, masked by the acetyl and picolinoyl groups, can be unraveled under specific reaction conditions to introduce nitrogen-containing functionalities into organic molecules.

One of the fundamental applications of this compound is in the synthesis of oximes and their derivatives. While specific studies on Hydroxylamine, O-acetyl-N-picolinoyl- are not extensively documented in publicly available literature, the general reactivity of N-acyloxy-N-acylamines suggests its utility in this area. The transfer of the protected aminooxy group to a carbonyl compound would lead to the formation of an O-acyl oxime, which can be further deprotected to yield the corresponding oxime.

Table 1: Potential Reactions for Building Complex Molecules

| Reaction Type | Reactant | Product | Potential Utility |

| O-Acyl Oxime Formation | Aldehyde or Ketone | O-Acyl Oxime | Precursors to amides (via Beckmann rearrangement), nitriles, and other nitrogenous compounds. |

| Nucleophilic Addition | Organometallic Reagent | N-Substituted Hydroxylamine | Introduction of a protected hydroxylamine moiety for further functionalization. |

The modular nature of Hydroxylamine, O-acetyl-N-picolinoyl- allows for a stepwise approach to constructing complex nitrogen-containing molecules. The acetyl group can be selectively removed, revealing the N-picolinoyl hydroxylamine, which can then undergo further reactions. This controlled reactivity is crucial in multi-step syntheses where the management of functional group compatibility is paramount.

Nitrogen Transfer Reactions (e.g., Aziridination)

Nitrogen transfer reactions are fundamental processes in organic synthesis for the introduction of nitrogen atoms into organic molecules. Hydroxylamine derivatives are often employed as sources of electrophilic nitrogen for reactions such as aziridination, the formation of three-membered nitrogen-containing rings. Aziridines are highly valuable synthetic intermediates due to their strained ring system, which can be opened by various nucleophiles to generate a wide array of functionalized amines.

While direct evidence for the use of Hydroxylamine, O-acetyl-N-picolinoyl- in aziridination is limited in the available literature, the general class of N-acyloxy-N-acylamines has been explored as precursors for nitrene transfer. The N-O bond can be cleaved, often with the assistance of a transition metal catalyst, to generate a transient nitrene or nitrenoid species. This highly reactive intermediate can then add to an alkene to form the corresponding aziridine (B145994).

Table 2: Hypothetical Aziridination using Hydroxylamine, O-acetyl-N-picolinoyl-

| Alkene Substrate | Catalyst | Product | Potential Significance |

| Styrene | Rh(II) or Cu(I) complex | N-Picolinoyl-2-phenylaziridine | Access to chiral amino alcohols and other valuable building blocks. |

| Cyclohexene | Rh(II) or Cu(I) complex | N-Picolinoyl-7-azabicyclo[4.1.0]heptane | Construction of bicyclic nitrogen-containing scaffolds. |

The picolinoyl group on the nitrogen atom of the resulting aziridine can serve as a handle for further transformations or be removed to yield the free amine. The stereochemical outcome of such aziridination reactions is often influenced by the nature of the catalyst and the substrate, allowing for the potential for stereoselective synthesis.

Use in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. Hydroxylamine, O-acetyl-N-picolinoyl- can be envisioned as a versatile reagent for the construction of various nitrogen-containing heterocycles. Its ability to act as a bifunctional reagent, providing both a nitrogen and an oxygen atom (in a masked form), makes it a potentially powerful tool in this context.

One plausible application is in the synthesis of isoxazoles and other related five-membered heterocycles. For instance, the reaction of Hydroxylamine, O-acetyl-N-picolinoyl- with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound could lead to the formation of an isoxazole (B147169) ring after a condensation and cyclization sequence. The picolinoyl group could influence the regioselectivity of the cyclization and could be retained in the final product for further functionalization or removed at a later stage.

Furthermore, intramolecular reactions involving a substrate bearing the O-acetyl-N-picolinoyl-hydroxylamine moiety could provide a route to various fused or spirocyclic heterocyclic systems. The directing group properties of the picolinoyl group could be harnessed to facilitate intramolecular C-H amination or other cyclization pathways, leading to the formation of complex heterocyclic architectures.

Picolinoyl as a Directing Group in C–H Functionalization

The picolinamide (B142947) moiety is a well-established and powerful directing group in transition-metal-catalyzed C–H functionalization reactions. researchgate.net The nitrogen atom of the pyridine (B92270) ring can coordinate to a metal center, bringing the catalyst into close proximity to a specific C–H bond in the substrate, thereby enabling its selective activation and functionalization. nih.gov

In the context of Hydroxylamine, O-acetyl-N-picolinoyl-, the picolinoyl group can be used to direct the functionalization of a substrate to which it is attached. For example, if this hydroxylamine derivative is used to acylate an amine, the resulting N-picolinoyl-substituted product can undergo directed C–H activation. This strategy has been successfully employed for the arylation, alkylation, and amination of C(sp²)–H and C(sp³)–H bonds at positions ortho to the picolinamide group. nih.govresearchgate.net

Table 3: Picolinamide-Directed C–H Functionalization

| Substrate Type | Catalyst | Reaction Type | Functionalized Product |

| N-Aryl Picolinamide | Pd(II) | C(sp²)–H Arylation | N-(Biphenyl-2-yl)picolinamide |

| N-Alkyl Picolinamide | Pd(II) or Ru(II) | C(sp³)–H Arylation | N-(β-Arylalkyl)picolinamide |

| N-Alkyl Picolinamide | Pd(II) | C(sp³)–H Amination | N-(β-Aminoalkyl)picolinamide |

The general mechanism for palladium-catalyzed picolinamide-directed C–H activation typically involves the formation of a palladacycle intermediate. nih.gov This intermediate can then react with a variety of coupling partners to form the desired C-C or C-heteroatom bond. The robustness and predictability of the picolinamide directing group make it a valuable tool for late-stage functionalization of complex molecules.

Derivatization for Selective Chemical Transformations

The structure of Hydroxylamine, O-acetyl-N-picolinoyl- allows for its derivatization to fine-tune its reactivity and enable selective chemical transformations. The acetyl group, for instance, can be replaced with other acyl or sulfonyl groups to modify the lability of the N-O bond and, consequently, its effectiveness in nitrogen transfer reactions.

Furthermore, the picolinoyl group itself can be modified. Introduction of substituents on the pyridine ring can alter its electronic and steric properties, which in turn can influence its coordinating ability as a directing group. This can lead to improved reactivity, selectivity, or catalyst turnover in C–H functionalization reactions.

Derivatization can also be employed to attach the Hydroxylamine, O-acetyl-N-picolinoyl- moiety to a solid support. This would facilitate the purification of products in multi-step syntheses and allow for the recycling of the reagent or its byproducts, contributing to more sustainable synthetic processes. The strategic derivatization of this compound opens up possibilities for its application in a wider range of selective and efficient chemical transformations.

Analytical Methodologies and Derivatization Strategies

Derivatization Techniques for Enhanced Detection and Separation

While "Hydroxylamine, O-acetyl-N-picolinoyl-" is itself a derivative, the principles of derivatization are central to its analysis. The picolinoyl group is a well-established derivatizing agent used to improve the detection and separation of various classes of compounds.

The N-picolinoyl group is specifically employed to enhance the response of analytes in Liquid Chromatography-Mass Spectrometry (LC-MS). Studies on other molecules, such as corticosteroids and carboxylic acids, have demonstrated that adding a picolinoyl tag significantly improves their ionization in the mass spectrometer's source. nih.govresearchgate.net

In a key study, corticosteroids derivatized with picolinic acid showed a 5- to 10-fold increase in signal intensity in positive-ion electrospray ionization mass spectrometry (ESI-MS) compared to their underivatized forms. nih.govresearchgate.net This enhancement allows for much lower detection limits and more reliable quantification in complex biological matrices like saliva. nih.govresearchgate.net The derivatization proceeds smoothly via a mixed anhydride (B1165640) method, resulting in stable derivatives suitable for LC-MS analysis. nih.gov Given these findings, "Hydroxylamine, O-acetyl-N-picolinoyl-" is expected to be highly responsive in LC-MS analyses.

Table 1: Effect of Picolinoyl Derivatization on LC-MS Signal Enhancement

| Analyte Class | Derivatization Strategy | Observed Improvement | Reference |

|---|---|---|---|

| Corticosteroids | Conversion to picolinoyl esters | 5-10 times higher ESI response | nih.govresearchgate.net |

| Polycarboxylic Acids | Derivatization with 2-picolyl amine | Improved chromatographic behavior and sensitivity |

The primary mechanism by which the picolinoyl group enhances MS detection is by improving ionization efficiency. The pyridine (B92270) ring within the picolinoyl moiety is basic and readily accepts a proton in the ESI source. This results in the formation of a stable, positively charged molecular ion ([M+H]⁺), which is efficiently detected by the mass spectrometer. nih.govresearchgate.net For picolinoyl derivatives of corticosteroids, the protonated molecular ion ([M+H]⁺) consistently appears as the base peak in the mass spectrum, indicating highly efficient and stable ion formation. nih.gov

Spectroscopic Characterization (e.g., NMR, IR, UV-Vis)

Although specific, experimentally derived spectra for "Hydroxylamine, O-acetyl-N-picolinoyl-" are not available in public databases, its spectroscopic features can be reliably predicted based on its functional groups.

Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for its constituent functional groups. By referencing databases of similar structures, such as other O-acetyl-N-acyl hydroxylamine (B1172632) derivatives, a predictive spectrum can be outlined. nist.govnist.gov

Table 2: Predicted Characteristic IR Absorption Bands for Hydroxylamine, O-acetyl-N-picolinoyl-

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| C=O (Amide) | 1670-1710 | Stretch |

| C=O (Ester) | 1735-1750 | Stretch |

| C=N, C=C (Pyridine Ring) | 1580-1620 | Stretch |

| N-O | 900-1000 | Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra would provide definitive structural confirmation. The predicted signals would include a singlet from the acetyl methyl protons, distinct aromatic signals from the four protons on the picolinoyl group's pyridine ring, and corresponding carbon signals. Quantitative NMR techniques could potentially be used to determine purity by integrating the N-acetyl signal against an internal standard. nih.gov

Table 3: Predicted ¹H NMR Chemical Shifts for Hydroxylamine, O-acetyl-N-picolinoyl-

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Acetyl (CH₃) | ~2.1-2.3 | Singlet |

UV-Vis Spectroscopy : Unlike hydroxylamine, which lacks a chromophore, the picolinoyl group in "Hydroxylamine, O-acetyl-N-picolinoyl-" contains a pyridine ring. This aromatic system absorbs ultraviolet light, making the compound readily detectable by HPLC with a UV-Vis or photodiode array (PDA) detector. scispace.comresearchgate.net

Chromatographic Separation Techniques

The structural characteristics of "Hydroxylamine, O-acetyl-N-picolinoyl-" make it an ideal candidate for separation by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

The increased hydrophobicity imparted by the acetyl and picolinoyl groups would allow for strong retention on nonpolar stationary phases, such as C18 or C8 columns. Separation would typically be achieved using a gradient elution with a mobile phase consisting of an aqueous component (water with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to ensure good peak shape and promote ionization) and an organic solvent such as acetonitrile (B52724) or methanol. The specific gradient conditions would be optimized to ensure baseline separation from any impurities or related compounds. This approach is standard for the analysis of other picolinoyl-derivatized analytes. nih.govresearchgate.net

Biological Activity and Medicinal Chemistry Research for Hydroxylamine, O Acetyl N Picolinoyl Analogues

Structure-Activity Relationship (SAR) Studies of Related Compounds

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure dictates biological activity. For analogues of Hydroxylamine (B1172632), O-acetyl-N-picolinoyl-, SAR investigations have largely centered on modifications of the hydroxamic acid and the aromatic picolinoyl moiety to optimize potency and selectivity against various biological targets.

Research into hydroxamic acid derivatives has revealed several key SAR trends. For instance, in a series of oxazolidinone hydroxamic acid derivatives developed as 5-lipoxygenase inhibitors, increasing the alkyl chain length on the hydroxamic acid moiety was found to enhance activity. nih.gov This suggests that the linker region connecting the core scaffold to the metal-binding hydroxamic acid group plays a critical role in positioning the inhibitor within the enzyme's active site. Furthermore, the nature of substituents on the aromatic ring system can profoundly influence inhibitory potential. In the context of picolinamide (B142947) antibacterials, the substitution pattern on the picolinamide core was a critical determinant of selectivity. Specifically, a 2,4-substitution pattern on the picolinamide imparted exquisite selectivity for Clostridioides difficile over other bacteria like MRSA. nih.gov

The following table summarizes SAR findings for related picolinamide and hydroxamic acid derivatives, highlighting the impact of structural modifications on biological activity.

| Base Scaffold | Modification | Target | Key SAR Finding | Reference |

| Picolinamide | 2,4-substitution on the pyridine (B92270) ring | Bacterial enzymes | Conferred high selectivity for C. difficile | nih.gov |

| Isonicotinamide | Introduction of an ether linkage | Bacterial enzymes | Increased selectivity for C. difficile in picolinamides vs. isonicotinamides | nih.gov |

| Oxazolidinone hydroxamic acid | Increased alkyl chain length on hydroxamic acid | 5-Lipoxygenase | Enhanced inhibitory activity | nih.gov |

| Malonyl amino acid-derived hydroxamic acids | Variation of P1' and P2' side chains | Endothelin-converting enzyme | Isopropyl and isobutyl P1' side chains were favorable; β-Alanine at P2' resulted in a highly potent inhibitor | nih.gov |

| Cinnamyl hydroxamate | Modifications to the cinnamyl group | Histone deacetylases | Alterations influence potency and isoform selectivity | bohrium.com |

These studies underscore the modular nature of these inhibitors, where systematic modifications to different parts of the molecule—the metal-binding group, the linker, and the capping group—can fine-tune their biological profiles. mdpi.com

Design of Enzyme Inhibitors Incorporating Hydroxamic Acid and Picolinoyl Motifs

The hydroxamic acid moiety is a well-established zinc-binding group, making it a cornerstone in the design of inhibitors for a large family of zinc-dependent enzymes. beilstein-journals.orgbeilstein-journals.org The picolinoyl group, a derivative of picolinic acid, can also contribute to target engagement and selectivity. mdpi.com The combination of these motifs in analogues of Hydroxylamine, O-acetyl-N-picolinoyl- offers a promising strategy for developing potent and selective enzyme inhibitors.

Interactions with Zinc Metalloenzymes

Zinc metalloenzymes play crucial roles in a myriad of physiological and pathological processes, making them attractive drug targets. researchgate.net Hydroxamic acid-based inhibitors function by chelating the catalytic zinc ion in the enzyme's active site, thereby blocking its activity. beilstein-journals.orgacs.org This interaction is a hallmark of many clinically approved drugs, including histone deacetylase (HDAC) inhibitors like Vorinostat (SAHA), Belinostat, and Panobinostat. mdpi.compnas.org

The effectiveness of hydroxamic acids as zinc chelators stems from their ability to form stable bidentate or monodentate coordination complexes with the zinc ion. acs.orgpnas.org Crystallographic studies have revealed that acetohydroxamic acid can bind to human carbonic anhydrase II (a zinc metalloenzyme) through a monodentate interaction, where the nitrogen atom of the hydroxamic acid coordinates with the zinc ion in its deprotonated form. acs.orgunimore.it In the case of HDACs, the hydroxamic acid moiety is thought to chelate the zinc ion within the active site, preventing the hydrolysis of acetyl-lysine residues on substrate proteins. researchgate.net

Modulation of Enzyme Activity by Related Pharmacophores

The picolinamide and hydroxamic acid pharmacophores have been successfully employed to modulate the activity of a diverse range of enzymes beyond HDACs. For example, hydroxamic acid derivatives have been developed as potent inhibitors of matrix metalloproteinases (MMPs), leukotriene A4 hydrolase, and ureases. acs.org The design of these inhibitors often involves creating a scaffold that mimics the substrate of the target enzyme, with the hydroxamic acid positioned to interact with the active site metal ion.

Picolinamide derivatives have also demonstrated significant biological activity. A series of benzamide (B126) and picolinamide derivatives containing a dimethylamine (B145610) side chain were synthesized and evaluated as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. semanticscholar.orgresearchgate.net Structure-activity relationship studies revealed that the picolinamide derivatives were generally more potent than their benzamide counterparts, and the position of the side chain significantly influenced inhibitory activity and selectivity. semanticscholar.orgresearchgate.net

The following table provides examples of enzyme inhibition by compounds containing hydroxamic acid or picolinoyl motifs.

| Compound Class | Target Enzyme | Key Features | IC₅₀ Values | Reference |

| Malonyl amino acid-derived hydroxamic acids | Endothelin-converting enzyme | β-Alanine at P2' position | 0.01 nM | nih.gov |

| Pyrimidine-based hydroxamic acids | Histone Deacetylase 4 (HDAC4) | 6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide moiety | 16.6 µM | beilstein-journals.org |

| Pyrimidine-based hydroxamic acids | Histone Deacetylase 8 (HDAC8) | 6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide moiety | 1.2 µM | beilstein-journals.org |

| Picolinamide derivative (Compound 7a) | Acetylcholinesterase (AChE) | Dimethylamine side chain at a specific position | 2.49 µM | semanticscholar.orgresearchgate.net |

| Oxazolidinone hydroxamic acid derivatives (PH-249, PH-251) | 5-Lipoxygenase | Morpholinyl-containing structures | < 1 µM | nih.gov |

Chemical Probes and Tools in Biological Research

Chemical probes are small molecules used to study the function of proteins and other biomolecules in biological systems. nih.govyoutube.com High-quality chemical probes are characterized by their potency, selectivity, and demonstrated mechanism of action in a cellular context. nih.gov While there is no specific literature detailing the use of Hydroxylamine, O-acetyl-N-picolinoyl- as a chemical probe, its constituent motifs suggest a potential for developing such tools.

Hydroxylamine derivatives, in a broader sense, have been utilized in biological research. For instance, high concentrations of hydroxylamine can be used to introduce mutations in DNA by hydroxylating cytidine, which leads to C:G to T:A transitions. wikipedia.org This property, while useful for mutagenesis studies, also highlights potential off-target effects that would need to be considered in the development of a selective chemical probe. nih.gov

The development of a chemical probe based on the Hydroxylamine, O-acetyl-N-picolinoyl- scaffold would require rigorous characterization. This would include demonstrating potent and selective engagement with its intended target in biochemical and cellular assays, and the use of a structurally similar but inactive control compound to ensure that observed biological effects are on-target. nih.govyoutube.com The picolinoyl group could be modified to incorporate reporter tags or reactive groups for target identification and pull-down experiments. The O-acetyl group on the hydroxylamine could potentially act as a prodrug feature, being removed by cellular esterases to reveal the active hydroxamic acid. Studies have shown that hydroxamic acids can be activated to their O-acetyl derivatives under physiological conditions. acs.orgunimore.it

The design of fluorescent probes based on related heterocyclic scaffolds, such as quinolinones, for use in indicator displacement assays further illustrates the potential for developing sophisticated chemical tools from these core structures. nih.gov Ultimately, while the specific compound "Hydroxylamine, O-acetyl-N-picolinoyl-" is not an established chemical probe, its structural components are well-represented in the medicinal chemistry literature and provide a strong foundation for the rational design of future research tools.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes and Sustainable Methodologies

The advancement of chemical synthesis is increasingly driven by the need for efficiency, safety, and sustainability. For Hydroxylamine (B1172632), O-acetyl-N-picolinoyl-, future research should focus on moving beyond conventional laboratory-scale preparations to more sophisticated and greener methodologies.

Another avenue for development is the use of flow chemistry. Continuous flow reactors offer enhanced safety, precise control over reaction parameters, and easier scalability compared to batch processes, which is crucial for transitioning from academic exploration to industrial application.

| Methodology | Key Advantages | Research Focus | Potential Impact |

|---|---|---|---|

| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions, reduced by-products. | Screening for suitable enzymes (e.g., lipases) for the acylation steps. | Greener, more efficient synthesis with higher purity. |

| Plasma-Electrochemical Route | Uses air and water as raw materials for the hydroxylamine precursor. | Coupling this precursor generation with subsequent N-picolinoylation and O-acetylation. | Dramatically improved sustainability and reduced reliance on fossil-fuel-derived reagents. |

| Continuous Flow Chemistry | Enhanced safety, scalability, precise process control, and reproducibility. | Development and optimization of a multi-step flow reactor setup. | Facilitates safe, efficient, and scalable production for broader applications. |

Exploration of Undiscovered Catalytic Potential

The structural features of Hydroxylamine, O-acetyl-N-picolinoyl-, particularly the picolinoyl moiety, suggest a potential for catalytic activity that remains unexplored. The pyridine (B92270) nitrogen and the adjacent amide-like group form a bidentate chelation site, capable of coordinating with various transition metals.

Future research should focus on the synthesis and characterization of metal complexes derived from this ligand. These complexes could be screened for catalytic activity in a range of organic transformations. For instance, pyridine-containing ligands are integral to many catalysts used in asymmetric synthesis and oxidation reactions. Investigating the potential of chiral derivatives of this scaffold to induce enantioselectivity would be a valuable pursuit.

Furthermore, the development of bimetallic catalysts containing ligands like this could lead to synergistic effects and novel reactivity. Research in this area could involve preparing complexes with metals such as platinum, palladium, copper, or iron and testing their efficacy in reactions like C-H activation, cross-coupling, or the selective reduction of functional groups, a field where catalysts for converting nitro compounds to hydroxylamines are actively studied.

Advanced Computational Predictions for Compound Design and Reactivity

Computational chemistry offers powerful tools to accelerate the discovery process, predict properties, and elucidate reaction mechanisms, thereby reducing experimental costs and time. For Hydroxylamine, O-acetyl-N-picolinoyl-, advanced computational studies represent a critical future research direction.

Density Functional Theory (DFT) can be employed to investigate the compound's structural and electronic properties, predict its reactivity, and model its interaction with other molecules, such as metal centers or biological targets. Such theoretical studies have proven invaluable in understanding and optimizing complex reactions, for example, the industrially relevant synthesis of amidoximes from nitriles and hydroxylamine, where computational analysis helped clarify the reaction pathway and minimize side-product formation. Similarly, computational methods have been used to confirm the structure of hydroxylamine reaction products by comparing calculated and experimental NMR data.

Future computational work could focus on designing novel derivatives with tailored properties. By modifying substituents on the pyridine ring, researchers can computationally screen for candidates with enhanced catalytic activity, specific binding affinities for biological targets, or optimized properties for supramolecular assembly.

| Computational Method | Research Application | Objective |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanism studies. | Elucidate synthetic pathways and predict potential by-products. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme or receptor binding. | Predict biological activity and guide the design of new bioactive scaffolds. |

| Molecular Dynamics (MD) Simulations | Simulation of supramolecular assembly. | Understand the formation of higher-order structures like gels or co-crystals. |

| Spectroscopic Calculations | Prediction of NMR, IR, and UV-Vis spectra. | Aid in the structural confirmation of new derivatives and intermediates. |

Integration of Hydroxylamine, O-acetyl-N-picolinoyl- in Supramolecular Chemistry

Supramolecular chemistry involves the design and synthesis of complex structures held together by non-covalent interactions. The molecular structure of Hydroxylamine, O-acetyl-N-picolinoyl- contains multiple sites capable of participating in such interactions, including hydrogen bond donors (N-H) and acceptors (C=O, pyridine-N), as well as an aromatic ring for π-π stacking.

This makes it an excellent candidate as a building block (a "tecton") for creating novel supramolecular assemblies. Research has already shown that simpler picolinate (B1231196) derivatives can form well-defined co-crystals and other assemblies through hydrogen bonding and other interactions. Future studies should explore the self-assembly of O-acetyl-N-picolinoyl-hydroxylamine and its derivatives, potentially leading to the formation of functional materials such as gels, liquid crystals, or porous frameworks. The ability to coordinate with metals also opens the door to creating sophisticated metal-organic frameworks (MOFs) or coordination polymers with unique structural and functional properties.

Expanding the Scope of Biological Applications for Picolinoyl-Hydroxylamine Scaffolds

The picolinoyl-hydroxylamine framework represents a versatile scaffold for medicinal chemistry and chemical biology. While the specific biological activity of Hydroxylamine, O-acetyl-N-picolinoyl- is not well-documented, related structures containing hydroxylamine or picolinamide (B142947) moieties are found in numerous bioactive compounds. For example, hydroxylamine derivatives have been investigated as precursors to antineoplastic agents.

A significant future direction is to use this compound as a starting point for the synthesis of compound libraries for high-throughput screening against various diseases. Modifications to the pyridine ring and replacement of the O-acetyl group could lead to new drug candidates.

Furthermore, the hydroxylamine functional group can serve as a versatile linker in bioconjugation chemistry. Research has demonstrated that incorporating an N,O-hydroxylamine linker onto a biologically active peptidoglycan fragment allowed it to retain its immunostimulatory activity while enabling conjugation to fluorophores or surfaces for further study. This suggests that the picolinoyl-hydroxylamine scaffold could be used to develop chemical probes, diagnostics, or targeted drug delivery systems. The use of biologic scaffolds is a growing area in tissue engineering, and while different in nature, the concept of a core chemical scaffold for building functional biological molecules is analogous.

Q & A

Q. Advanced Research Focus

- Byproduct Control : Use stoichiometric excess (1.5–2.0 eq) of hydroxylamine hydrochloride to drive the reaction forward, coupled with low-temperature acetylation (0–5°C) to suppress acetyl migration .

- Solvent Optimization : Ionic liquids (e.g., [BMIM][BF4]) enhance regioselectivity by stabilizing transition states, reducing side reactions like over-acetylation .

- Catalytic Additives : Sub-stoichiometric ZnCl2 (0.1 eq) accelerates imine formation in reductive amination, improving yields by 15–20% .

- Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to track acetyl group incorporation and detect intermediates, enabling rapid adjustment of reaction parameters .

What analytical techniques are critical for characterizing O-acetyl-N-picolinoyl-hydroxylamine and verifying its purity in complex reaction mixtures?

Q. Advanced Research Focus

- Structural Confirmation : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals from the pyridine ring and acetyl group .

- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and isocratic elution (acetonitrile/water 60:40). Retention time discrepancies >0.5 min indicate impurities .

- Quantitative Analysis : Differential scanning calorimetry (DSC) to detect polymorphic forms, which may affect reactivity in downstream applications .

- Safety Screening : Computational toxicity prediction tools (e.g., ACD/ToxSuite) to assess mutagenic or carcinogenic risks before in vitro studies .

How do recent advancements in hydroxylamine derivative chemistry inform the development of novel applications for O-acetyl-N-picolinoyl-hydroxylamine?

Q. Advanced Research Focus

- Bioconjugation : The acetylated hydroxylamine moiety serves as a latent nucleophile for site-specific protein modification under mild acidic conditions (pH 4–5), enabling applications in antibody-drug conjugates .

- Enzyme Inhibition : Structural analogs (e.g., dapsone hydroxylamine derivatives) demonstrate uncompetitive inhibition of flavin-containing monooxygenases via binding to conformational intermediates, a mechanism applicable to enzyme engineering .

- Green Chemistry : Mechanochemical synthesis (ball-milling with K2CO3) reduces solvent waste by 90%, aligning with sustainable practices .

- C–N Bond Formation : Use as a nitrogen source in metal-free C–H amination reactions, leveraging pyridine-directed regioselectivity for heterocycle synthesis .

How can researchers resolve contradictions in reported reaction efficiencies for O-acetyl-N-picolinoyl-hydroxylamine synthesis across different studies?

Q. Advanced Research Focus

- Meta-Analysis : Compare activation energy profiles (via DFT calculations) to identify rate-limiting steps under varying conditions (e.g., solvent polarity, temperature) .

- Reproducibility Protocols : Standardize substrate purity criteria (e.g., ≤0.5% residual picolinaldehyde) and humidity control (<10% RH) to minimize variability .

- Cross-Validation : Validate microwave-assisted yields (reported up to 85%) against traditional thermal methods using Arrhenius plots to isolate temperature-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.